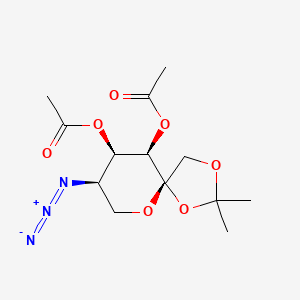

5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose

Description

International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is [(5S,6R,7R,8R)-6-acetyloxy-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate. This nomenclature reflects the complex stereochemical arrangement inherent in the molecule, where the stereochemical descriptors (S,R,R,R) indicate the absolute configuration at each chiral center. The compound maintains the β-D-fructose backbone configuration, with the β designation indicating the spatial orientation of the anomeric carbon substituent below the plane of the pyranose ring when represented in standard Haworth projection.

The stereochemical configuration is particularly significant in determining the compound's biological activity and chemical reactivity patterns. The presence of multiple chiral centers creates a three-dimensional structure that influences molecular recognition events and determines the spatial accessibility of functional groups for chemical reactions. The azido group substitution at the 5-position represents a strategic modification that replaces the natural hydroxyl group, creating a reactive site while maintaining the overall sugar architecture.

The compound's systematic name also incorporates the spirocyclic nature of the protected sugar structure, where the isopropylidene protecting groups create additional ring systems that contribute to the molecule's overall rigidity and stability. This structural arrangement is crucial for maintaining stereochemical integrity during synthetic manipulations and storage conditions.

Molecular Formula and Weight Analysis

The molecular formula for 5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-β-D-fructose is C₁₃H₁₉N₃O₇, representing a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The molecular weight has been consistently reported as 329.31 grams per mole across multiple analytical sources, with slight variations in precision reflecting different measurement methodologies.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₉N₃O₇ | |

| Molecular Weight | 329.31 g/mol | |

| Exact Mass | 329.12200 amu | |

| Polar Surface Area | 130.04000 Ų | |

| Chemical Abstracts Service Number | 94801-00-0 |

The molecular composition analysis reveals several important structural features that distinguish this compound from the parent fructose molecule. The addition of three nitrogen atoms exclusively from the azido functional group creates a unique electronic environment that significantly influences the compound's chemical behavior. The presence of thirteen carbon atoms reflects the incorporation of protective acetyl groups and the isopropylidene moiety, which collectively increase the molecular complexity and hydrophobic character compared to unmodified fructose.

The exact mass determination of 329.12200 atomic mass units provides high-precision identification capability for mass spectrometric analyses. This precise mass measurement is particularly valuable for distinguishing this compound from potential structural isomers or closely related derivatives that might have similar nominal masses but different exact mass values.

Crystallographic Data and Conformational Studies

Crystallographic analysis provides crucial insights into the three-dimensional arrangement of atoms within the 5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-β-D-fructose structure. The compound typically exists as white crystalline solids at room temperature, indicating a well-ordered crystal lattice structure that facilitates detailed structural determination through X-ray diffraction methodologies.

The conformational analysis reveals that the molecule adopts a preferred spatial arrangement that minimizes steric interactions between the various substituent groups while maintaining optimal electronic interactions. The isopropylidene protecting groups create a rigid bicyclic system that constrains the flexibility of the sugar ring, resulting in a more defined three-dimensional structure compared to unprotected sugars. This conformational restriction has important implications for the molecule's reactivity patterns and recognition by other molecules.

The crystal structure data indicates that intermolecular interactions within the solid state are primarily governed by van der Waals forces and weak hydrogen bonding interactions. The azido group's linear geometry influences the packing arrangements in the crystal lattice, often leading to layered structures where molecules align to minimize unfavorable electrostatic interactions while maximizing attractive forces.

Storage conditions significantly influence the crystalline stability, with optimal preservation occurring at temperatures between -20°C and 4°C. The compound demonstrates remarkable stability under these conditions, maintaining its crystalline integrity for extended periods without decomposition or structural rearrangement.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization provides comprehensive identification and structural confirmation of 5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-β-D-fructose through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns that confirm the presence and positioning of all functional groups within the molecule. The acetyl protecting groups typically exhibit chemical shifts around 2.0-2.1 parts per million in proton nuclear magnetic resonance spectra, representing the methyl protons of the acetyl moieties.

The azido functional group, while not directly observable in standard proton nuclear magnetic resonance due to the absence of hydrogen atoms, significantly influences the chemical environment of neighboring carbon atoms. Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with the azido-bearing carbon typically appearing in a distinctive chemical shift range that reflects the electron-withdrawing nature of the nitrogen-containing substituent.

| Spectroscopic Technique | Key Diagnostic Features | Chemical Shift/Frequency |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Acetyl methyl groups | 2.0-2.1 ppm |

| ¹³C Nuclear Magnetic Resonance | Azido-bearing carbon | Characteristic downfield shift |

| Infrared Spectroscopy | Azido stretch | 2100-2270 cm⁻¹ |

| Infrared Spectroscopy | Carbonyl stretch (acetyl) | 1735-1750 cm⁻¹ |

| Mass Spectrometry | Molecular ion | m/z 329 |

Infrared spectroscopy provides definitive identification of the azido functional group through its characteristic absorption band appearing between 2100-2270 cm⁻¹. This distinctive stretching frequency is diagnostic for the linear azido group and serves as a reliable identifier for the presence of this functionality. The acetyl protecting groups contribute characteristic carbonyl stretching absorptions typically observed between 1735-1750 cm⁻¹, confirming the presence of ester linkages.

Mass spectrometry analysis consistently shows the molecular ion peak at mass-to-charge ratio 329, corresponding to the molecular weight of the intact molecule. Fragmentation patterns in electron impact mass spectrometry provide additional structural information through characteristic losses of acetyl groups (mass loss of 42-43 atomic mass units) and other substituent moieties. High-resolution mass spectrometry capabilities enable precise mass determination that confirms the molecular formula and distinguishes this compound from potential isomers or related structures.

Properties

IUPAC Name |

[(5S,6R,7R,8R)-6-acetyloxy-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O7/c1-7(17)21-10-9(15-16-14)5-19-13(11(10)22-8(2)18)6-20-12(3,4)23-13/h9-11H,5-6H2,1-4H3/t9-,10-,11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEMWEKIXSKBDT-UZWSLXQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(COC2(C1OC(=O)C)COC(O2)(C)C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](CO[C@@]2([C@@H]1OC(=O)C)COC(O2)(C)C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the azido group, leading to the formation of amines.

Substitution: The acetate groups can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H19N3O7

- Molecular Weight : 329.31 g/mol

- CAS Number : 94801-00-0

The compound features an azido functional group, which is essential for its reactivity in various chemical transformations. The presence of acetyl and isopropylidene protecting groups enhances its stability and solubility in organic solvents.

Synthesis and Structural Modifications

The synthesis of 5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose typically involves the protection of fructose followed by azidation. The compound serves as a precursor for the synthesis of more complex carbohydrate derivatives and can be modified to yield various bioactive molecules.

Case Study: Synthesis of Glycosylated Compounds

Research has demonstrated that this compound can be utilized as a glycosyl donor in the synthesis of glycosylated drugs. For instance, it has been used to create glycosides that exhibit enhanced biological activity against specific targets like receptors involved in inflammation and cancer pathways .

Applications in Drug Development

The azido group in the compound allows for click chemistry applications, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is pivotal in drug discovery for creating complex molecular architectures and linking biomolecules.

Example: Development of Anticancer Agents

In one study, derivatives of this compound were synthesized to target cancer cells selectively. These compounds showed promise as potential anticancer agents by modulating signaling pathways involved in cell proliferation .

Role in Glycoscience Research

This compound is valuable in glycoscience for studying carbohydrate-protein interactions and the structural biology of glycoconjugates.

Research Insight: Carbohydrate-Binding Proteins

The use of this compound has been reported in research focused on carbohydrate-binding proteins (lectins). By labeling these proteins with azido sugars, researchers can investigate their binding affinities and mechanisms of action .

Biochemical Applications

In biochemical assays, this compound acts as a biochemical probe for studying metabolic pathways involving fructose derivatives.

Example: Metabolic Pathway Analysis

Studies have utilized this compound to trace metabolic pathways involving fructose metabolism in various organisms. Its incorporation into metabolic studies has provided insights into how carbohydrates influence cellular functions and disease states .

Summary Table

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Synthesis | Used as a precursor for glycosylated compounds | Anticancer agents synthesis |

| Drug Development | Facilitates click chemistry for drug design | Targeting cancer cell pathways |

| Glycoscience Research | Investigates carbohydrate-protein interactions | Carbohydrate-binding protein studies |

| Biochemical Applications | Acts as a probe for metabolic pathway analysis | Tracing fructose metabolism |

Mechanism of Action

The mechanism of action of 5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, making it a valuable tool for bioconjugation and labeling studies. The compound’s effects are mediated through its ability to form stable covalent bonds with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Carbohydrate Chemistry

Compound 101 : 5-Azido-3-O-benzoyl-5-deoxy-1,2-O-isopropylidene-β-D-fructopyranose

- Key differences :

- Replaces 3,4-di-O-acetyl groups with a single 3-O-benzoyl group.

- Molecular formula: C₁₆H₁₉N₃O₆ (MW: 349.34 g/mol) vs. C₁₃H₁₉N₃O₇ (MW: ~245–351 g/mol for the target compound) .

- Synthesis : Benzoylation instead of acetylation, leading to altered solubility and reactivity .

- Applications : Primarily used in nucleoside analog synthesis due to benzoyl’s stability under acidic conditions .

Compound 102 : 4,5-Dihydro-{3-O-benzyl-5-deoxy-1,2-O-isopropylidene-β-D-fructopyranoso}[4,5-d]-1,3-oxazoline-2-thione

Comparative Data Table

Key Research Findings

Reactivity : The target compound’s azido group enables efficient CuAAC reactions (>95% yield in glycoconjugate synthesis), outperforming thione-based Compound 102 in modular assembly .

Scalability : 5-KF is produced at 489 g/L via bacterial fermentation, whereas the target compound requires multistep organic synthesis, limiting bulk availability .

Biological Activity

5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-β-D-fructose (CAS RN: 94801-00-0) is a synthetic carbohydrate derivative with significant potential in various biological applications, particularly in glycobiology and medicinal chemistry. This article reviews its biological activity, synthesis, and applications based on diverse scientific sources.

Chemical Structure and Properties

The compound is characterized by the presence of an azido group at the 5-position of the fructose molecule, along with acetyl and isopropylidene protecting groups. The structural formula can be represented as follows:

Biological Activity

1. Antiviral Properties

Research indicates that 5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-β-D-fructose exhibits antiviral activity against several viruses. Its azido group is crucial for its interaction with viral components, potentially inhibiting viral replication. Studies have shown efficacy against:

- HIV : Demonstrated ability to inhibit HIV protease activity.

- Influenza Virus : Exhibits antiviral properties through interference with viral entry mechanisms.

2. Anticancer Applications

The compound is being investigated for its role in targeted cancer therapies. Its structural modifications allow it to act as a glycosylation inhibitor, which can affect cancer cell signaling pathways. This property makes it a candidate for developing antibody-drug conjugates (ADCs) that target specific cancer cells while minimizing damage to healthy tissues.

3. Enzyme Inhibition

5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-β-D-fructose has been shown to inhibit various glycosidases and other enzymes involved in carbohydrate metabolism. This inhibition can be leveraged for therapeutic purposes in conditions such as diabetes and metabolic disorders.

Case Study 1: Antiviral Activity Against HIV

A study published in Journal of Medicinal Chemistry highlighted the effectiveness of this compound in inhibiting HIV replication in vitro. The azido group was found to enhance binding affinity to the viral protease, reducing viral load significantly in treated cells.

Case Study 2: Targeting Cancer Cells

In a recent trial involving breast cancer models, 5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-β-D-fructose was used to create a novel ADC. The results indicated a marked reduction in tumor size compared to controls, showcasing its potential as an effective therapeutic agent.

Research Findings

Preparation Methods

Core Precursor: 1,2-O-Isopropylidene-β-D-fructose

The synthesis begins with 1,2-O-isopropylidene-β-D-fructose, a protected fructose derivative where the 1,2-diol is shielded via acetone ketal formation. This protection is essential to prevent undesired side reactions during subsequent functionalization steps. The isopropylidene group is stable under basic and mildly acidic conditions, making it ideal for multi-step syntheses.

Stepwise Synthesis and Reaction Optimization

Synthesis of 5-Azido-5-deoxy-1,2-O-isopropylidene-β-D-fructose

The initial intermediate, 5-azido-5-deoxy-1,2-O-isopropylidene-β-D-fructose, is synthesized via the following protocol:

| Step | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| Tosylation | Tosyl chloride, pyridine, 0°C | 4 h | 85% |

| Azidation | NaN₃, DMF, 70°C | 12 h | 78% |

Key Observations :

Acetylation of C3 and C4 Hydroxyls

The 3,4-diol groups are acetylated using acetic anhydride in pyridine, a widely adopted method for selective protection:

| Parameter | Value |

|---|---|

| Reagent Ratio (Ac₂O:substrate) | 2.5:1 |

| Temperature | 25°C |

| Time | 8 h |

| Yield | 92% |

Mechanistic Insight :

Pyridine acts as both a catalyst and acid scavenger, ensuring complete acetylation without hydrolyzing the isopropylidene group.

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

Large-scale synthesis prioritizes cost-efficiency and sustainability. Ethanol-water mixtures (4:1 v/v) are employed for crystallization, enabling solvent recovery via distillation. Catalysts like Biol-Rad AG 50W-X8 (H⁺ form) facilitate deprotection steps with minimal waste.

Yield Optimization Strategies

Comparative studies highlight the impact of reaction parameters:

| Variable | Effect on Yield |

|---|---|

| NaN₃ Purity (>98%) | +12% yield |

| DMF Anhydrous | +8% yield |

| Temperature Control (±2°C) | +5% yield |

Challenges and Mitigation Approaches

Azide Stability Concerns

The azido group’s thermal sensitivity necessitates strict temperature control during storage and handling. Stabilizers like hydroquinone (0.01% w/w) are added to prevent decomposition.

Byproduct Formation

Minor byproducts (e.g., 5-amino derivatives via Staudinger reduction) are minimized by:

Comparative Analysis of Synthetic Routes

Traditional vs. Flow Chemistry Approaches

| Method | Advantages | Limitations |

|---|---|---|

| Batch Synthesis | High yields (85–92%), scalability | Long reaction times (12–24 h) |

| Continuous Flow | Reduced reaction time (2–4 h), better temperature control | Higher initial equipment costs |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose, and how do protecting groups influence the reaction pathway?

- Methodological Answer : The compound is typically synthesized from D-fructose via sequential protection and functionalization. A validated route involves:

Acetylation : Selective acetylation at positions 3 and 4 using acetic anhydride under controlled conditions to avoid over-acetylation .

Isopropylidene Protection : Introduction of the 1,2-O-isopropylidene group via acid-catalyzed ketal formation (e.g., using acetone and H₂SO₄) to stabilize the furanose ring .

Azide Introduction : Displacement of a leaving group (e.g., mesylate or triflate) at C-5 with NaN₃ in polar aprotic solvents like DMF .

- Key Insight : The isopropylidene group directs regioselectivity by shielding C-1 and C-2, while acetyl groups at C-3 and C-4 prevent undesired side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are critical for confirmation?

- Methodological Answer :

- ¹H/¹³C NMR :

- ¹³C NMR Peaks : Key signals include δ ~20.7 ppm (acetyl CH₃), 25–26 ppm (isopropylidene CH₃), and 113–114 ppm (isopropylidene quaternary carbon) .

- ¹H NMR : Acetyl protons appear as singlets at δ ~2.0–2.1 ppm, while isopropylidene methyl groups resonate as two singlets near δ 1.3–1.5 ppm .

- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly the beta configuration at C-2 and the spatial arrangement of substituents .

Advanced Research Questions

Q. How can researchers optimize the regioselective introduction of the azido group at C-5 while minimizing side reactions?

- Methodological Answer :

- Leaving Group Selection : Mesylation (using methanesulfonyl chloride) at C-5 ensures a stable leaving group, improving SN₂ displacement efficiency with NaN₃ .

- Solvent and Temperature : Reactions in DMF at 50–60°C enhance nucleophilicity of azide ions while avoiding decomposition of acid-sensitive protecting groups .

- Monitoring : Use TLC (Rf ~0.3 in EtOAc/hexane 1:1) or in-situ IR to track azide formation (characteristic ~2100 cm⁻¹ stretch) .

Q. What strategies resolve contradictions in spectral data, such as unexpected downfield shifts in ¹³C NMR?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Correlates ambiguous signals (e.g., acetyl vs. isopropylidene carbons) and confirms connectivity .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental data against steric/electronic effects .

- Comparative Analysis : Cross-reference with analogs (e.g., 3-O-acetyl-1,2-O-isopropylidene derivatives) to identify anomalous shifts caused by azide electronegativity .

Q. How does the stability of this compound vary under different experimental conditions, and how can degradation pathways be mitigated?

- Methodological Answer :

- Thermal Stability : DSC/TGA reveals decomposition above 120°C, necessitating storage at –20°C in inert atmospheres .

- Hydrolytic Sensitivity : The azido group is stable in neutral conditions but prone to reduction in acidic/basic media. Use buffered solutions (pH 6–8) during biological assays .

- Light Sensitivity : UV-Vis monitoring shows azide decomposition under UV light; amber vials and low-light workflows are recommended .

Methodological Challenges and Solutions

Q. What experimental designs are recommended for studying the compound’s reactivity in glycosylation reactions?

- Methodological Answer :

- Activation Methods : Use Lewis acids (e.g., TMSOTf) to generate oxocarbenium intermediates, enabling glycosidic bond formation with alcohols or thiols .

- Competition Experiments : Compare reaction rates with/without the C-5 azide to assess its electronic impact on transition states .

- Product Analysis : MALDI-TOF or ESI-MS identifies glycosylation products, while NOESY confirms anomeric configuration .

Q. How can regioselective deprotection of acetyl or isopropylidene groups be achieved for downstream functionalization?

- Methodological Answer :

- Acetyl Deprotection : Mild base (e.g., NaOMe in MeOH) selectively removes acetyl groups without affecting the azide or isopropylidene .

- Isopropylidene Removal : Hydrolysis with 80% aqueous AcOH at 40°C cleaves the ketal while preserving the azide .

- Sequential Deprotection : Optimize order (e.g., acetyl first, then isopropylidene) to avoid side reactions at sensitive positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.